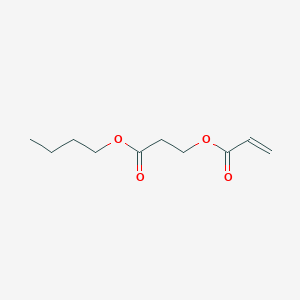
5-Phenylpyrazine-2,3-dicarboxylic acid
Vue d'ensemble
Description
5-Phenylpyrazine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 39784-64-0 and a molecular weight of 244.21 . It is a more lipophilic derivative of pyrazinoic acid .
Synthesis Analysis
The synthesis of pyrazine derivatives, including 5-Phenylpyrazine-2,3-dicarboxylic acid, has been a subject of research due to their versatility in pharmacological activity . For instance, 5-alkylamino-N-phenylpyrazine-2-carboxamides have been synthesized with comparable or improved efficacy against M. tuberculosis H37Rv . A new 3D coordination polymer, [Cd (pzdc) (bpy)] n (pzdc = pyrazine-2,3-dicarboxylic acid, bpy = 2,2′-bipyridine), has also been hydrothermally synthesized .Molecular Structure Analysis
The molecular structure of 5-Phenylpyrazine-2,3-dicarboxylic acid is represented by the linear formula C12 H8 N2 O4 . Pyrazine derivatives are known for their versatility in pharmacological activity and are among the most widely known heterocyclic compounds .Applications De Recherche Scientifique
Design and Synthesis of Antimycobacterial Agents
5-Phenylpyrazine-2,3-dicarboxylic acid has been used in the design and synthesis of more lipophilic derivatives of pyrazinoic acid . These derivatives have been prepared as potential antimycobacterial agents, which could be useful in the treatment of diseases such as tuberculosis .
Study of Electronic Charge Distribution
The salts of pyrazine 2-carboxylic acid (2PCA) and pyrazine 2,3-dicarboxylic acid (2,3PDCA) have been studied to determine the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring . This research could have implications in the field of materials science, particularly in the design of new materials with specific electronic properties .
Pharmaceutical Applications
The pyrazine molecule, which includes 5-Phenylpyrazine-2,3-dicarboxylic acid, is a very important pharmacophore . The amides and sulfonamides of pyrazines are useful as therapeutic agents . This makes 5-Phenylpyrazine-2,3-dicarboxylic acid a valuable compound in the development of new drugs .
Food Industry Applications
Pyrazine derivatives, including 5-Phenylpyrazine-2,3-dicarboxylic acid, have been proven to be important scaffolds in the food industry . They can contribute to the flavor and aroma of various foods .
Perfumery Applications
In addition to their use in the food industry, pyrazine derivatives are also used in the perfumery industry . They can be used to create a variety of different scents .
Prodrug Design
5-Phenylpyrazine-2,3-dicarboxylic acid and its derivatives can be used in the design of prodrugs . Prodrugs are inactive compounds that are metabolized in the body to produce an active drug . This approach can improve the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Phenylpyrazine-2,3-dicarboxylic acid is a derivative of pyrazine, a class of compounds known for their versatility in pharmacological activity . Pyrazine derivatives have been observed to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory properties . .
Mode of Action
It’s known that pyrazine derivatives interact with their targets to exert their pharmacological effects
Biochemical Pathways
Pyrazine derivatives are known to affect various biochemical pathways due to their diverse biological activities . .
Result of Action
It’s known that pyrazine derivatives can exert various pharmacological effects
Action Environment
It’s known that environmental factors can significantly influence the action of a compound
Propriétés
IUPAC Name |
5-phenylpyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-10(12(17)18)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNQBRXIQYSNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508904 | |
| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrazine-2,3-dicarboxylic acid | |
CAS RN |
39784-64-0 | |
| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3052168.png)







